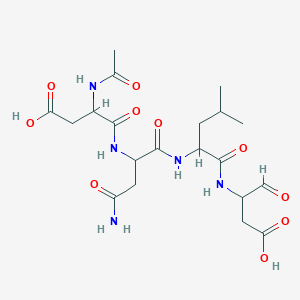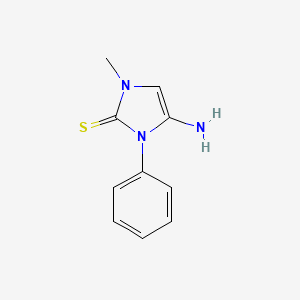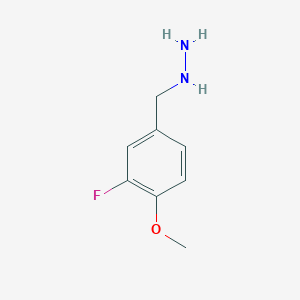
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al is a synthetic peptide composed of aspartic acid, asparagine, leucine, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for efficient and scalable production of the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains, such as the replacement of the amino group with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al involves its interaction with specific molecular targets, such as caspases. Caspases are a family of protease enzymes that play a crucial role in apoptosis (programmed cell death). This compound can inhibit caspase activity by binding to the active site of the enzyme, thereby preventing the cleavage of target proteins and subsequent cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-CHO: A similar peptide with an aldehyde group, used as a caspase inhibitor.
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-MCA: A peptide with a methylcoumarin group, used as a fluorescent substrate for caspase activity assays.
Uniqueness
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al is unique due to its specific sequence and the presence of an aldehyde group, which allows it to act as a potent inhibitor of caspase enzymes. This makes it a valuable tool in studying apoptosis and developing therapeutic agents for diseases involving caspase-mediated cell death.
Eigenschaften
Molekularformel |
C20H31N5O10 |
|---|---|
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
3-acetamido-4-[[4-amino-1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H31N5O10/c1-9(2)4-12(18(33)23-11(8-26)5-16(29)30)24-19(34)13(6-15(21)28)25-20(35)14(7-17(31)32)22-10(3)27/h8-9,11-14H,4-7H2,1-3H3,(H2,21,28)(H,22,27)(H,23,33)(H,24,34)(H,25,35)(H,29,30)(H,31,32) |
InChI-Schlüssel |
XZGUQURUQBIHMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine](/img/structure/B12439342.png)





![Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12439374.png)

![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439396.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)

